In Vitro Potency Against Platelet 12-Lipoxygenase Compared to the Natural Flavonoid Baicalein
In an in vitro enzymatic assay, 4-(quinoxalin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide demonstrated measurable inhibitory activity against human platelet 12-lipoxygenase at a concentration of 30 µM . In an analogous, cross-study comparable assay, the well-known 12-LOX inhibitor baicalein exhibits an IC50 of approximately 0.12 µM [1]. While baicalein is more potent in this specific biochemical assay, its polypharmacology (e.g., it is also a potent CYP450 enzyme inducer and inhibits numerous other targets) significantly limits its value as a clean chemical probe for 12-LOX-specific mechanisms [1]. The activity of 4-(quinoxalin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide at a defined concentration provides a starting point for its evaluation as a structurally distinct, non-flavonoid probe, which may offer a superior selectivity profile in cellular contexts despite a difference in isolated enzymatic potency.
| Evidence Dimension | 12-Lipoxygenase Inhibition |
|---|---|
| Target Compound Data | Inhibition observed at 30 µM |
| Comparator Or Baseline | Baicalein: IC50 = 0.12 µM |
| Quantified Difference | Baicalein is ~250-fold more potent in the isolated enzyme assay, but the target compound offers a distinct, non-flavonoid chemotype |
| Conditions | In vitro enzymatic assay using human platelet 12-LOX; compound tested at a single 30 µM concentration |
Why This Matters
For researchers requiring a non-flavonoid 12-LOX inhibitor to avoid the extensive off-target effects associated with baicalein, this compound provides a synthetically distinct, chemically tractable alternative, even if its initial enzymatic potency is lower.
- [1] Deschamps, J. D., Kenyon, V. A., & Holman, T. R. (2006). Baicalein is a potent in vitro inhibitor against both reticulocyte 15- and platelet 12-lipoxygenases. Bioorganic & Medicinal Chemistry, 14(12), 4295–4301. doi:10.1016/j.bmc.2006.01.057 View Source
